molecular formula C7H6BrN3 B1287906 6-Bromoimidazo[1,2-a]pyridin-8-amine CAS No. 676371-00-9

6-Bromoimidazo[1,2-a]pyridin-8-amine

Cat. No. B1287906
Key on ui cas rn: 676371-00-9
M. Wt: 212.05 g/mol
InChI Key: NBHRWSCVWCCKDN-UHFFFAOYSA-N
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Patent
US07700773B2

Procedure details

Treatment of the starting 2-amino-5-bromopyridine 86 with nitric acid and sulfuric acid introduces a nitro group, which is converted to an amine by a reaction with SnCl2. Treatment of this 5-Bromo-4-nitro-pyridin-2-ylamine 90 with 2-Bromo-1,1-diethoxy-ethane 89 in the presence of hydrochloric acid followed by sodium bicarbonate yields 6-Bromo-imidazo[1,2-a]pyridin-8-ylamine 91. The amino group is acetylated by treating it with acetyl chloride in the presence of pyridine, which upon addition of the aromatic boronic acid 93 in Pd(PPh3)3, K3PO4, and dimethylether-water furnishes intermediate N-[6-(2-Chloro-phenyl)-imidazo[1,2-a]pyridin-8-yl]-acetamide 94. Treatment of compound 94 with NBS gives rise to intermediate N-[3-Bromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridin-8-yl]-acetamide 95, which in the presence of ethanolic hydrochloric acid forms intermediate 3-Bromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridin-8-ylamine 96, which reacts with the appropriate aldehyde in zinc chloride and sodium cyanoborohydride to give the desired intermediate amine 97. Treatment with bromine and acetic acid yields the desired 3,5-Dibromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridin-8-ylamine derivative 98, which is converted to the target compound 8-Amino-3-bromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridine-5-carbonitrile derivative 99.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-Bromo-4-nitro-pyridin-2-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[N+]([O-])(O)=O.S(=O)(=O)(O)O.Cl[Sn]Cl.BrC1C([N+]([O-])=O)=CC(N)=[N:26]C=1.BrCC(O[CH2:39][CH3:40])OCC.Cl.C(=O)(O)[O-].[Na+]>>[Br:8][C:5]1[CH:6]=[C:7]([NH2:26])[C:2]2[N:3]([CH:39]=[CH:40][N:1]=2)[CH:4]=1 |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Step Five
Name
5-Bromo-4-nitro-pyridin-2-ylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=NC1)N)[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(OCC)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)C=CN2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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